molecular formula C14H9ClO2 B1363620 9H-xanthene-9-carbonyl chloride CAS No. 26454-53-5

9H-xanthene-9-carbonyl chloride

Cat. No.: B1363620
CAS No.: 26454-53-5
M. Wt: 244.67 g/mol
InChI Key: JYRSCMLJPXJTLI-UHFFFAOYSA-N
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Description

9H-xanthene-9-carbonyl chloride is an organic compound with the molecular formula C14H9ClO2 It is a derivative of xanthene, a tricyclic aromatic compound, and contains a carbonyl chloride functional group

Biochemical Analysis

Biochemical Properties

9H-xanthene-9-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the synthesis of β-lactams, which are known for their antibacterial properties . The interaction of this compound with enzymes such as ketene synthase leads to the formation of these β-lactams through a [2+2] cycloaddition reaction . This interaction highlights the compound’s utility in creating complex biochemical structures.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of xanthone, including this compound, exhibit anti-inflammatory and antioxidant activities . These activities are mediated through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, further influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors such as Nrf2 . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and oxidative stress in animal models . These findings highlight the importance of determining the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. The compound is metabolized through pathways involving the shikimate and acetate pathways, which are essential for the biosynthesis of xanthone derivatives . These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its interaction with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism . The precise localization of this compound within cells is essential for understanding its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-xanthene-9-carbonyl chloride typically involves the reaction of 9H-xanthene-9-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out in chloroform at temperatures ranging from 0°C to 20°C. The process can be summarized as follows :

  • Dissolve 9H-xanthene-9-carboxylic acid in chloroform.
  • Cool the solution to 0°C.
  • Add oxalyl chloride and a drop of DMF.
  • Allow the reaction to proceed at room temperature for 1 hour.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products.

Chemical Reactions Analysis

Types of Reactions

9H-xanthene-9-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Chloroform, dichloromethane.

    Catalysts: DMF (for activation of oxalyl chloride).

Major Products

Scientific Research Applications

9H-xanthene-9-carbonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other xanthone derivatives. This reactivity makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

9H-xanthene-9-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRSCMLJPXJTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375398
Record name 9H-xanthene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26454-53-5
Record name 9H-xanthene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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